molecular formula C42H76N2O16 B12686472 Azithromycin maleate CAS No. 1152441-85-4

Azithromycin maleate

Cat. No.: B12686472
CAS No.: 1152441-85-4
M. Wt: 865.1 g/mol
InChI Key: CJGFZUQRAPSVLZ-BKVRVRNKSA-N
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Description

Azithromycin maleate is a macrolide antibiotic that is widely used to treat various bacterial infections. It is a derivative of erythromycin and belongs to the azalide subclass of macrolides. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin maleate is synthesized through a series of chemical reactions starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the macrolide ring, forming the azalide structure. This modification enhances the stability and antibacterial activity of the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis followed by purification processes. The synthesis typically includes the use of solvents and reagents such as ethanol, water, and surfactants like Tween 80. The final product is obtained through crystallization and drying processes to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

Azithromycin maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives and metabolites that retain antibacterial activity. These products are often studied for their potential therapeutic applications .

Scientific Research Applications

Azithromycin maleate has a wide range of scientific research applications, including:

Mechanism of Action

Azithromycin maleate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The compound also disrupts the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azithromycin maleate is unique due to its enhanced stability and broad-spectrum antibacterial activity compared to other macrolides. Its ability to accumulate in tissues and its long half-life make it particularly effective for treating various infections .

Properties

CAS No.

1152441-85-4

Molecular Formula

C42H76N2O16

Molecular Weight

865.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

CJGFZUQRAPSVLZ-BKVRVRNKSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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